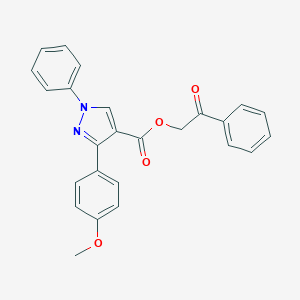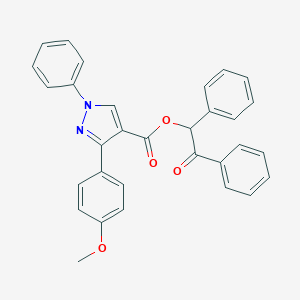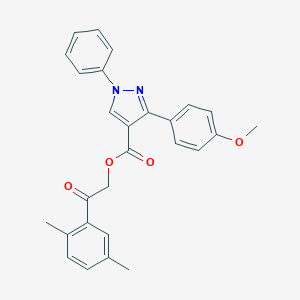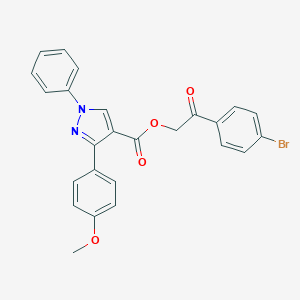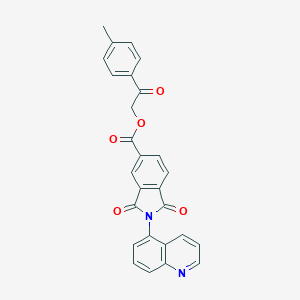
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-methylbenzaldehyde, phthalic anhydride, and quinoline derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining aldehydes with anhydrides under acidic or basic conditions.
Cyclization Reactions: Forming the quinoline ring through intramolecular cyclization.
Esterification: Forming the ester linkage under acidic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Materials Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Agents: Studied for their potential to inhibit bacterial and fungal growth.
Enzyme Inhibitors: Investigated for their ability to inhibit specific enzymes.
Medicine
Drug Development: Explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine.
Isoindoline Derivatives: Compounds like thalidomide.
Uniqueness
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
356083-65-3 |
|---|---|
Molecular Formula |
C27H18N2O5 |
Molecular Weight |
450.4g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1,3-dioxo-2-quinolin-5-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C27H18N2O5/c1-16-7-9-17(10-8-16)24(30)15-34-27(33)18-11-12-19-21(14-18)26(32)29(25(19)31)23-6-2-5-22-20(23)4-3-13-28-22/h2-14H,15H2,1H3 |
InChI Key |
QDJKPFAUXINJBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


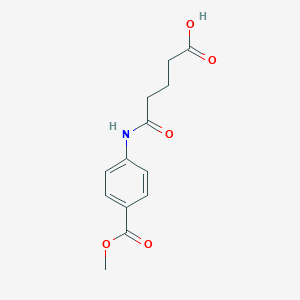
![2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B436021.png)
![2-({4-[(Pentyloxy)carbonyl]phenyl}carbamoyl)benzoic acid](/img/structure/B436025.png)
![7-(Anilinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B436065.png)
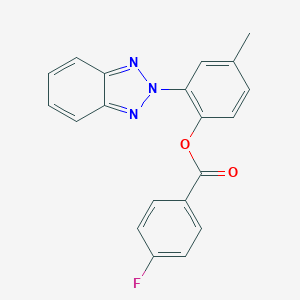
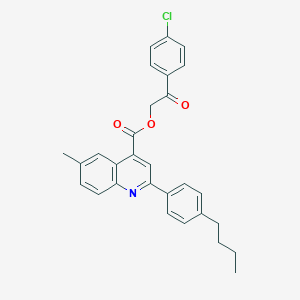
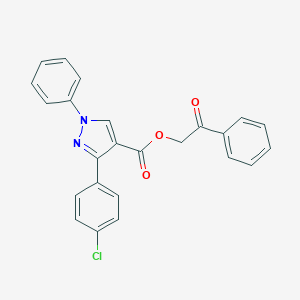
![4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B436112.png)
![2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B436113.png)
![1-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B436129.png)
